

# The Competitive Inhibition of DNA2 by C5: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DNA2 inhibitor C5

Cat. No.: B1670840

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

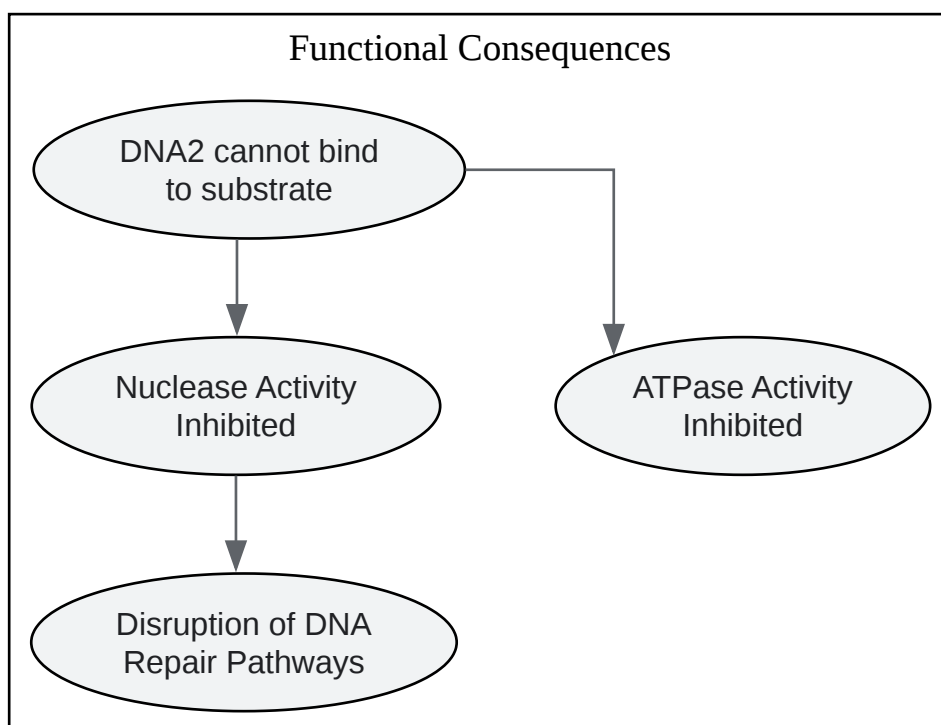
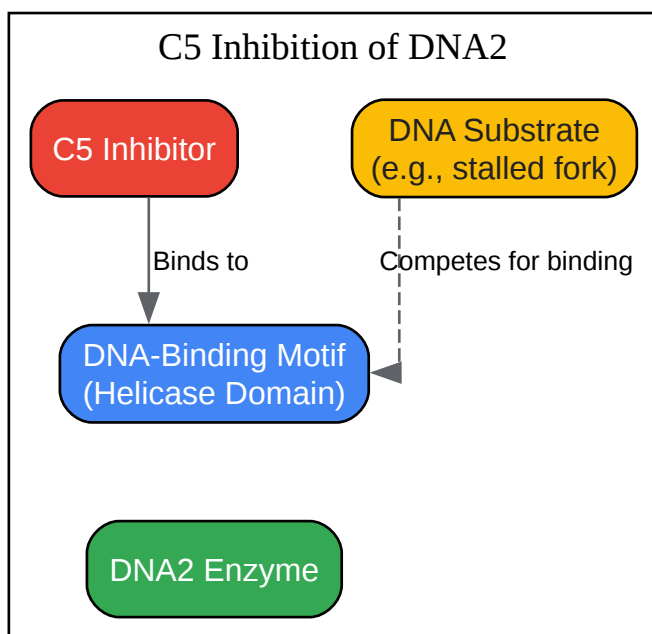
DNA2 (DNA Replication Helicase/Nuclease 2) is a multifunctional enzyme critical for maintaining genomic integrity through its roles in DNA replication, repair, and recombination.[1][2] Its dual nuclease and helicase activities are essential for processing stalled replication forks and resecting DNA double-strand breaks (DSBs), making it a compelling target in oncology.[1][3] Cancer cells often exhibit heightened replication stress and upregulate DNA repair pathways, including those involving DNA2, for survival.[3][4] Consequently, inhibiting DNA2 presents a promising therapeutic strategy to sensitize cancer cells to chemotherapy and radiation.[4][5] This guide focuses on the small molecule inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a potent and selective inhibitor of DNA2, with a detailed exploration of its competitive inhibitory mechanism.[4][6]

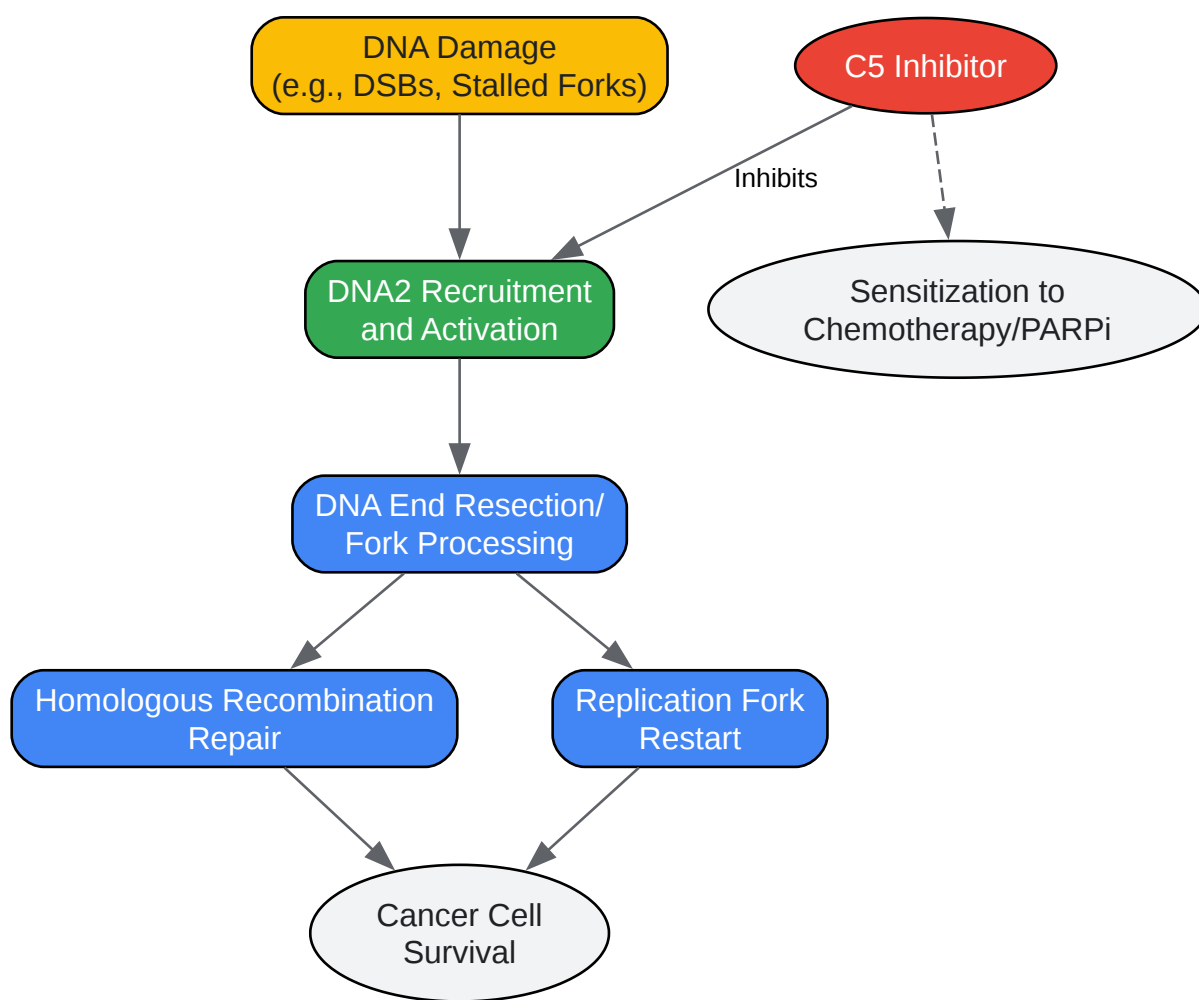
## Core Mechanism: C5 as a Competitive Inhibitor

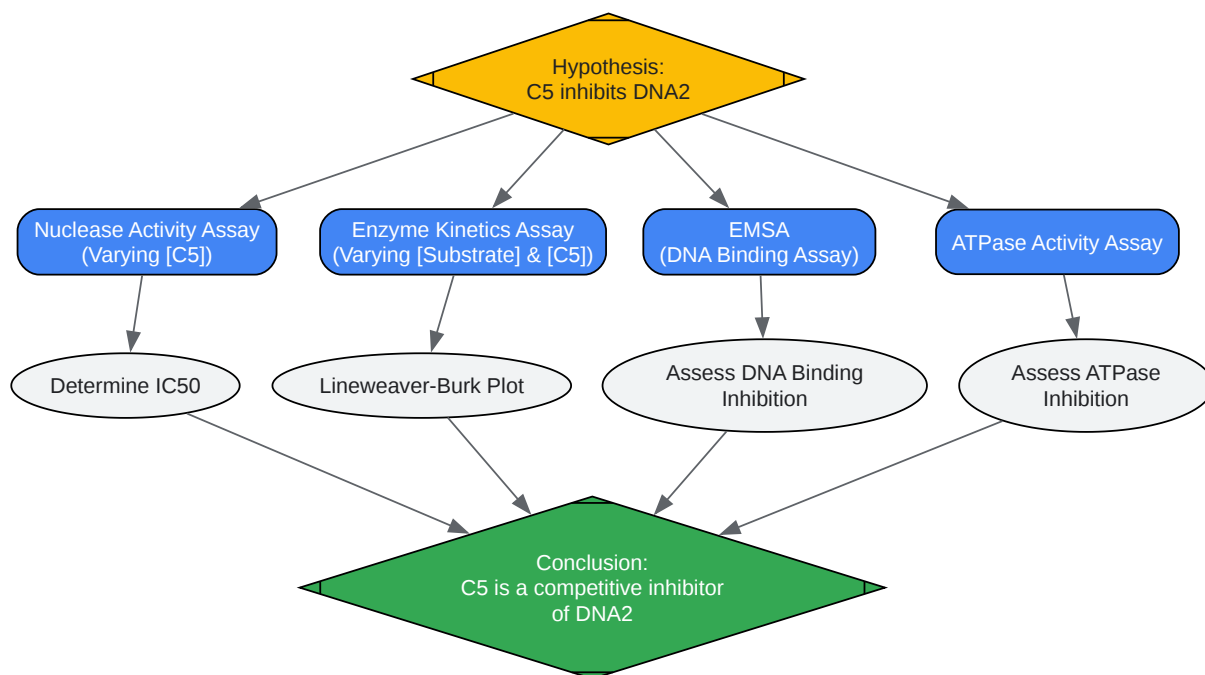
Kinetic studies have demonstrated that C5 acts as a competitive inhibitor of the nuclease activity of DNA2.[4][6] This conclusion is supported by Lineweaver-Burk plot analysis, where the data best fit a competitive inhibition model.[4] A competitive inhibitor typically binds to the active site of an enzyme, preventing the substrate from binding. In the case of C5, it targets a DNA-binding motif within the helicase domain of DNA2.[4][7] This binding pocket is crucial for the interaction of DNA2 with its DNA substrate, and structural studies suggest that DNA binding to the helicase domain is a prerequisite for nuclease activity.[4]

By occupying this site, C5 directly blocks the binding of DNA2 to its DNA substrate.[4] This inhibitory action has been experimentally verified through electrophoretic mobility shift assays (EMSA), which showed that increasing concentrations of C5 reduce the ability of DNA2 to bind to a DNA substrate.[4] Furthermore, since the ATPase activity of DNA2 is dependent on DNA binding, C5 also consequently inhibits this function.[4] Therefore, C5 competitively inhibits DNA2 by preventing substrate binding, which in turn abrogates its nuclease and ATPase activities.[4][6]

## Mechanism of Action Workflow







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dna2 nuclease-helicase structure, mechanism and regulation by Rpa | eLife [elifesciences.org]
- 2. Cross talk between the nuclease and helicase activities of Dna2: role of an essential iron-sulfur cluster domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- To cite this document: BenchChem. [The Competitive Inhibition of DNA2 by C5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670840#dna2-inhibitor-c5-as-a-competitive-inhibitor]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)